molecular formula C14H12O4 B029379 cis-Piceatannol CAS No. 106325-86-4

cis-Piceatannol

Cat. No.: B029379
CAS No.: 106325-86-4
M. Wt: 244.24 g/mol
InChI Key: CDRPUGZCRXZLFL-UPHRSURJSA-N
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Mechanism of Action

Target of Action

cis-3,5,3’,4’-Tetrahydroxystilbene, a type of stilbenol , is known to target several key proteins and pathways in the body. It has been found to induce the expression and enhance the activity of Erythropoietin (EPO) , a hormone that stimulates the production of red blood cells. It also stimulates mitochondrial biogenesis , which is crucial for energy production in cells.

Mode of Action

This compound interacts with its targets primarily through modulation of various signaling transduction pathways, such as NF-κB, PI3K-AKT, ERK1/2, AMPK, Nrf2, Bcl-2/Bax/Caspase-3, ROS-NO, TGF-β/Smad, MAPK, and SIRT1 . These interactions result in a wide range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities .

Biochemical Pathways

cis-3,5,3’,4’-Tetrahydroxystilbene affects several biochemical pathways. It modulates the NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors and helping maintain homeostatic conditions . It also influences the PI3K-AKT pathway, which plays a key role in cell survival and growth .

Pharmacokinetics

It’s known that the compound has protective effects in cardiovascular disease and ischemia models , suggesting it has good bioavailability and can reach relevant tissues in the body.

Result of Action

The molecular and cellular effects of cis-3,5,3’,4’-Tetrahydroxystilbene’s action are diverse. It has been shown to protect against oxidative damage by attenuating free radicals and upregulating antioxidant/detoxifying enzymes . It also protects cells from H2O2-induced autophagy and apoptosis in vitro . Additionally, it has demonstrated protective effects in cardiovascular disease and ischemia models .

Action Environment

The action, efficacy, and stability of cis-3,5,3’,4’-Tetrahydroxystilbene can be influenced by various environmental factors. For instance, studies indicate that trans-TSG can be isomerized into cis-TSG under illumination . More research is needed to fully understand how different environmental conditions affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cis-3,5,3’,4’-tetrahydroxystilbene can be achieved through various synthetic routes. One common method involves the exposure of trans-2,3,5,4’-tetrahydroxystilbene to UV light, which induces isomerization to the cis form . This process mimics traditional methods used in the preparation of similar compounds from natural sources.

Industrial Production Methods: Industrial production of cis-3,5,3’,4’-tetrahydroxystilbene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: cis-3,5,3’,4’-Tetrahydroxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of hydroxy groups makes it susceptible to oxidation, leading to the formation of phenoxyl radicals .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .

Biological Activity

Cis-Piceatannol, a hydroxylated analogue of resveratrol, is recognized for its diverse biological activities, particularly in the fields of cancer research and inflammation. This compound has garnered attention due to its potential therapeutic effects, including anticancer properties, antioxidant capabilities, and anti-inflammatory actions. The following sections provide a detailed overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is chemically defined as 3,3',4,5'-trans-trihydroxystilbene. Its structure includes multiple hydroxyl groups that contribute to its reactivity and biological functions. The compound is primarily found in various plants such as grapes and passion fruit.

Anticancer Activity

This compound exhibits significant anticancer effects across various cancer cell lines. Research indicates that it can suppress the proliferation of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Apoptosis Induction : this compound triggers apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bid, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation .
  • Transcription Factor Inhibition : The compound inhibits NF-kappaB and JAK-1 pathways, which are crucial for cancer cell survival and proliferation .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity depending on the cell type:

Cell LineIC50 (µM)Notes
HL-609.1Highly sensitive leukemia cell line
HSC-263Oral squamous carcinoma line
MRC-5>100Non-cancerous human lung fibroblast
A2780s29.1Ovarian cancer cells; enhances cisplatin sensitivity

Anti-inflammatory Activity

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators such as COX-2 and TNF-α. It also reduces the activation of NF-kappaB in immune cells, contributing to its potential use in treating inflammatory diseases .

Binding Affinity Studies

Recent studies have explored the binding affinity of this compound to various proteins:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : this compound binds covalently to GAPDH, inhibiting its activity and preventing pathological aggregation . This interaction suggests a mechanism by which this compound may exert neuroprotective effects.

Case Studies

Several studies have highlighted the potential clinical applications of this compound:

  • Ovarian Cancer : A study demonstrated that this compound reduced cell viability in ovarian cancer cell lines and enhanced the cytotoxic effects of cisplatin, suggesting a synergistic effect that could improve treatment outcomes .
  • Leukemia : In HL-60 cells, this compound was found to induce apoptosis effectively at low concentrations, indicating its potential as a therapeutic agent for leukemia .

Toxicological Evaluations

While this compound shows promise as an anticancer agent, toxicological studies have indicated that it can exhibit cytotoxic effects on normal cells at high concentrations. The CC50 values for normal human fibroblasts were significantly higher than those for cancerous cells, highlighting the need for careful dose management in therapeutic applications .

Properties

IUPAC Name

4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPUGZCRXZLFL-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C2=CC(=CC(=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424968
Record name CHEBI:76156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106325-86-4
Record name CHEBI:76156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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